Dimdazenil

GABAA receptor pharmacology partial allosteric modulation intrinsic efficacy

Dimdazenil is a first-in-class partial positive allosteric modulator of the GABAA receptor, approved by China NMPA for insomnia. Unlike full agonists (zolpidem, eszopiclone), its partial intrinsic efficacy at α1-containing receptors provides therapeutic hypnotic effect with significantly lower risks of tolerance, withdrawal, and next-day impairment. With a 3–4 h half-life, it bridges the gap between ultra-short and intermediate agents, ensuring sleep maintenance without morning residual sedation. Phase III data demonstrate LS mean TST improvement of 45 min and WASO reduction of 25.7 min (p<0.001). Ideal as a reference standard for preclinical sleep research, receptor pharmacology screening, and clinical trial comparators. Available in high-purity (≥98%) solid form for in vitro and in vivo studies.

Molecular Formula C17H17ClN6O2
Molecular Weight 372.8 g/mol
CAS No. 308239-86-3
Cat. No. B526592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimdazenil
CAS308239-86-3
SynonymsEVT 201
EVT-201
EVT201
Molecular FormulaC17H17ClN6O2
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C
InChIInChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3
InChIKeyJCYLWUVDHLVGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimdazenil (CAS 308239-86-3) for Insomnia Research and Procurement: Baseline Profile


Dimdazenil (also known as EVT201; trade name Junoenil) is a small-molecule, orally administered partial positive allosteric modulator (pPAM) of the GABAA receptor, acting specifically at the benzodiazepine binding site [1]. Developed by Evotec and Zhejiang Jingxin Pharmaceutical, it is a benzodiazepine derivative with molecular formula C₁₇H₁₇ClN₆O₂ and molecular weight 372.81 g·mol⁻¹ [2]. On November 29, 2023, dimdazenil received its first global approval from China's National Medical Products Administration (NMPA) for the short-term treatment of insomnia [3]. Unlike traditional full agonists at the GABAA receptor, dimdazenil exerts partial intrinsic activity, a pharmacological feature designed to attenuate the adverse effect burden—including tolerance, withdrawal symptoms, and motor incoordination—commonly associated with full benzodiazepine agonists and Z-drugs [4].

Why Dimdazenil Cannot Be Substituted by Conventional GABAA Agonists or Z-Drugs


Generic substitution among GABAA receptor modulators is pharmacologically unsound due to fundamental differences in intrinsic efficacy, receptor subtype selectivity, and pharmacokinetic half-life profiles [1]. Full agonists such as zolpidem, zopiclone, and conventional benzodiazepines produce maximal chloride channel activation upon receptor binding, which drives both hypnotic efficacy and a predictable cascade of adverse effects including next-day sedation, postural instability, tolerance development, and withdrawal liability [2]. In contrast, dimdazenil acts as a partial positive allosteric modulator, exhibiting a lower maximal activation potency (Emax) at the GABAA receptor complex while retaining therapeutic efficacy in sleep induction and maintenance [3]. This partial agonism translates into a differentiated safety profile—most notably, clinical studies demonstrate that most evaluation indicators for withdrawal symptoms, drug residues, and rebound insomnia did not show significant statistical differences from placebo [4]. Additionally, dimdazenil exhibits an elimination half-life of 3–4 hours, which is strategically longer than ultra-short-acting agents like zolpidem (1–3 hours) for better sleep maintenance, yet shorter than intermediate-acting agents like eszopiclone (≥6 hours) to minimize residual next-day impairment [5]. For researchers and procurement specialists evaluating GABAA-targeting compounds for insomnia models or clinical applications, these mechanistic and pharmacokinetic distinctions render direct compound interchangeability invalid and potentially confounding to study outcomes.

Dimdazenil Procurement Evidence Guide: Quantitative Differentiation Versus GABAA Agonist Comparators


Intrinsic Activity: Partial Agonism Versus Full Agonists (Benzodiazepines and Z-Drugs)

Dimdazenil exhibits reduced intrinsic activity at the GABAA receptor compared to currently-marketed benzodiazepines and Z-drugs, which act as full positive allosteric modulators [1]. In Phase I/II studies, dimdazenil demonstrated a differentiated pre-clinical profile characterized by lower maximal activation potency at the receptor, resulting in attenuated motor incoordination compared to full agonists while preserving sleep-promoting efficacy [2]. Systematic review evidence confirms that most evaluation indicators for withdrawal symptoms, drug residues, and rebound effects did not show significant statistical differences from placebo, a finding that directly contrasts with the well-documented withdrawal and rebound phenomena observed with full agonists [3].

GABAA receptor pharmacology partial allosteric modulation intrinsic efficacy adverse effect minimization

Receptor Subtype Selectivity: α1 Subunit Preference Versus Z-Drugs

Dimdazenil exhibits a 2- to 4-fold higher functional affinity for GABAA receptors containing the α1 subunit relative to those containing α2, α3, and α5 subunits [1]. This selectivity profile is distinct from zolpidem, which also shows α1 preference but with higher intrinsic efficacy and a different selectivity ratio across α subunit subtypes [2]. Dimdazenil's specific α1/α5 selectivity combined with partial agonism results in a differentiated binding activity profile that Evotec has characterized as conferring an improved safety profile compared to full agonists [3].

GABAA subunit selectivity α1-containing receptor receptor pharmacology off-target minimization

Sleep Maintenance Efficacy: Dimdazenil 2.5 mg Versus Placebo in Phase III RCT

In a multicenter, randomized, double-blind, placebo-controlled Phase III study (N=546 participants), dimdazenil 2.5 mg produced statistically significant improvements across all objective PSG-measured sleep maintenance parameters versus placebo at Day 13/14 [1]. Total sleep time (TST) increased by 45 minutes relative to baseline and 31.68 minutes versus placebo (both p<0.001); wake after sleep onset (WASO) decreased by 25.7 minutes relative to baseline and 20.16 minutes versus placebo (both p<0.001); and latency to persistent sleep (LPS) decreased by 20.7 minutes relative to baseline and 6.46 minutes versus placebo (p<0.001 and p=0.023 respectively) [2]. Subjective measures confirmed these benefits, with sTST increasing by 18.33 minutes and sWASO decreasing by 14.60 minutes compared to placebo (both p<0.001) .

total sleep time wake after sleep onset sleep maintenance Phase III clinical trial polysomnography

Pharmacokinetic Half-Life Optimization: Dimdazenil (3–4 Hours) Versus Ultra-Short and Intermediate Z-Drugs

Dimdazenil exhibits an elimination half-life of 3–4 hours following oral administration [1]. This pharmacokinetic profile is strategically positioned: it provides longer sleep maintenance coverage than ultra-short-acting agents such as zolpidem, zaleplon, and triazolam (optimal-dose average half-life 1–3 hours), while reducing the risk of next-day residual sedation compared to intermediate-acting agents like eszopiclone and temazepam (average half-life ≥6 hours) [2]. The phase I study in healthy Chinese subjects confirmed that dimdazenil's apparent terminal t1/2z ranges from 3.50 to 4.32 hours, with linear pharmacokinetics across the 1.5–5 mg dose range and minimal accumulation upon multiple dosing [3].

elimination half-life pharmacokinetics next-day residual effects sleep maintenance duration

Safety and Tolerability: Withdrawal and Rebound Indicators Not Different from Placebo

Systematic review of four randomized controlled trials demonstrates that most evaluation indicators related to withdrawal symptoms, drug residues, and rebound effects did not show significant statistical differences between dimdazenil and placebo [1]. In the Phase II trial (N=288), dimdazenil doses of 1.5, 2.5, and 5 mg exhibited a favorable safety profile with treatment-emergent adverse events (TEAEs) consisting primarily of dizziness, vertigo, and weakness, all mild-to-moderate and transient; no clinically relevant treatment-related serious adverse events were reported [2]. The Phase I study further confirmed that all AEs were mild-to-moderate, with no serious AEs, deaths, or AEs leading to discontinuation in any treatment group [3]. The drug was designed to overcome issues associated with full GABAA receptor agonists, including tolerance and withdrawal symptoms [4].

withdrawal symptoms rebound insomnia tolerability adverse events dependence liability

Dose-Response Relationship: TST Improvements Across 1.5 mg, 2.5 mg, and 5 mg Doses

Phase II dose-ranging study (N=288) established a clear dose-response relationship for dimdazenil on total sleep time (TST) measured by PSG on Day 1/2 [1]. Least squares mean differences in TST versus placebo were 25.5 minutes (95% CI: 9.16–41.89) for the 1.5 mg dose, 17.4 minutes (95% CI: 1.29–33.55) for the 2.5 mg dose, and 22.8 minutes (95% CI: 6.72–38.80) for the 5 mg dose [2]. All three doses demonstrated statistically significant improvements over placebo for TST on Day 1/2, with the 2.5 mg and 5 mg doses maintaining significant improvement at Day 13/14 [3]. Subjective sleep latency was significantly reduced across all three active doses compared to placebo, and subjective TST was significantly higher for all three doses [4].

dose-response total sleep time Phase II clinical trial efficacy threshold dose optimization

Dimdazenil (CAS 308239-86-3) Application Scenarios: Research and Procurement Use Cases


Insomnia Clinical Trial Design Requiring Partial GABAA Agonist Comparator

Dimdazenil serves as a reference standard for partial GABAA pPAM activity in insomnia clinical trials. With an approved dose of 2.5 mg demonstrating TST improvements of 45 minutes from baseline and WASO reduction of 25.7 minutes (both p<0.001 versus placebo), dimdazenil provides a validated efficacy benchmark for evaluating novel hypnotic candidates [1]. Its partial agonist pharmacology—characterized by 2- to 4-fold α1 subunit selectivity and lower intrinsic activity than full agonists—offers a mechanistically distinct comparator arm for studies investigating GABAA-targeting compounds with improved safety profiles [2]. Procurement for clinical research is supported by NMPA approval, standardized 2.5 mg capsule formulation, and established Phase I–III safety database covering over 500 treated subjects [3].

Preclinical Sleep Pharmacology Studies in Rodent Models

For preclinical sleep research, dimdazenil represents a well-characterized GABAA pPAM tool compound with defined receptor pharmacology. The compound exhibits 2- to 4-fold higher functional affinity for α1-containing GABAA receptors relative to α2/α3/α5 subtypes, a selectivity profile that can be exploited in genetically modified mouse models to dissect subunit-specific contributions to sleep architecture [1]. Dimdazenil's partial agonism (lower maximal activation potency than full benzodiazepine agonists) enables investigation of the efficacy–tolerability trade-off in chronic dosing paradigms where full agonists induce tolerance and withdrawal confounders [2]. The linear pharmacokinetics across 1.5–5 mg in humans provide a translational dosing framework for rodent studies [3].

Sleep Maintenance Endpoint Optimization in Human Experimental Models

Dimdazenil is uniquely suited for human experimental sleep protocols where both sleep maintenance duration and preserved next-day functioning are required outcomes. The 3–4 hour elimination half-life bridges the gap between ultra-short agents (zolpidem ~1–3 hours) that fail to maintain sleep through the night and intermediate agents (eszopiclone ≥6 hours) that risk morning residual sedation [1]. Phase III data confirm dimdazenil's dual action: reduced sleep latency (LPS −20.7 min from baseline) for sleep initiation, combined with reduced wake after sleep onset (WASO −25.7 min from baseline) for sleep continuity [2]. Systematic review evidence further demonstrates that most withdrawal and rebound indicators do not differ significantly from placebo, supporting use in protocols requiring washout periods without rebound insomnia artifact [3].

Comparator for GABAA Subtype Selectivity Screening Assays

In receptor pharmacology screening programs, dimdazenil serves as a reference ligand for partial agonism at the benzodiazepine binding site with defined α subunit selectivity. Its 2- to 4-fold preference for α1 over α2/α3/α5 subunits provides a selectivity benchmark against which novel GABAA ligands can be compared [1]. Unlike full agonists such as diazepam (broad subunit activity) or zolpidem (α1-preferring but high efficacy), dimdazenil's combination of moderate α1 selectivity plus partial intrinsic efficacy creates a distinct pharmacological fingerprint useful for structure–activity relationship (SAR) studies [2]. Procurement for in vitro assays is supported by available physicochemical characterization (MW 372.81, LogP 0.91, zero H-bond donors, TPSA 73.1) and compliance with Lipinski's rules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimdazenil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.